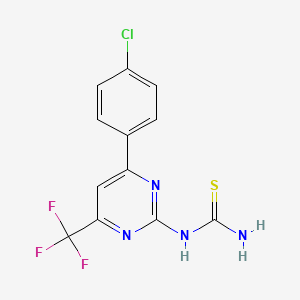
6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a thioureido group, and a trifluoromethyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Addition of the Thioureido Group: The thioureido group can be added through a reaction between the pyrimidine derivative and thiourea under controlled conditions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Medicinal Chemistry: The compound has shown promise as an antitumor agent, with studies indicating its ability to inhibit the proliferation of certain cancer cell lines.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
6-(4-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives:
属性
分子式 |
C12H8ClF3N4S |
|---|---|
分子量 |
332.73 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C12H8ClF3N4S/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)19-11(18-8)20-10(17)21/h1-5H,(H3,17,18,19,20,21) |
InChI 键 |
JLCYOHBRVGDUTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



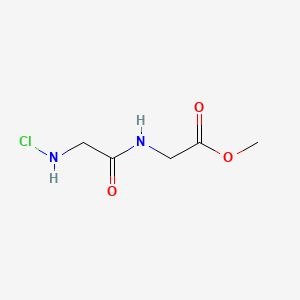
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
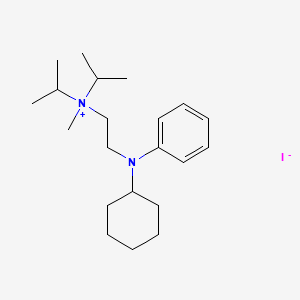


![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
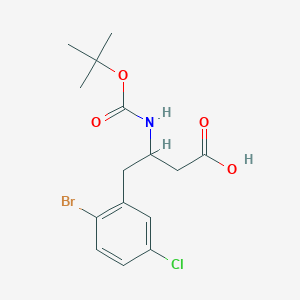
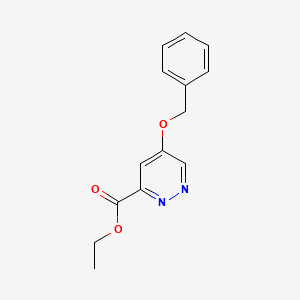
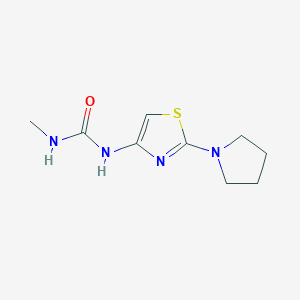
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
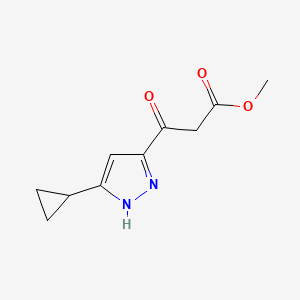
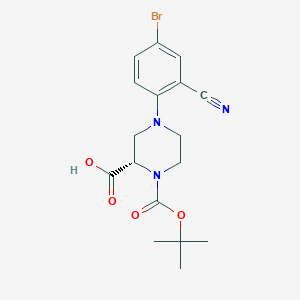
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
